1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining elements of thieno, pyridine, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the piperidine and pyridinone moieties through a series of coupling and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)aniline
- 3-chloro-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)aniline
Uniqueness
Compared to similar compounds, 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-20-8-2-3-16(18(20)23)19(24)21-9-4-15(5-10-21)22-11-6-17-14(13-22)7-12-25-17/h2-3,7-8,12,15H,4-6,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVMOFVQBFFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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